Cas no 1428124-08-6 ((E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide)

(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide scaffold with distinct ethoxy and methoxy substituents on the phenyl ring, coupled with a pyridine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for kinase inhibitors or other biologically active molecules. The conjugated double bond and electron-withdrawing cyano group enhance reactivity, facilitating selective modifications. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The compound’s solubility in common organic solvents simplifies handling in synthetic workflows. Rigorous analytical characterization ensures high purity, making it suitable for research applications requiring reproducibility.
(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide structure
1428124-08-6 structure
Product Name:(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide
CAS No:1428124-08-6
MF:C18H17N3O3
MW:323.345884084702
CID:6453876
PubChem ID:97993014
Update Time:2025-06-07

(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide
    • EN300-26587267
    • 1428124-08-6
    • (E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide
    • Z1556165499
    • Inchi: 1S/C18H17N3O3/c1-3-24-17-11-13(4-5-16(17)23-2)10-14(12-19)18(22)21-15-6-8-20-9-7-15/h4-11H,3H2,1-2H3,(H,20,21,22)/b14-10+
    • InChI Key: DHGFRESLXYXACV-GXDHUFHOSA-N
    • SMILES: O(CC)C1C(=CC=C(/C=C(\C#N)/C(NC2C=CN=CC=2)=O)C=1)OC

Computed Properties

  • Exact Mass: 323.12699141g/mol
  • Monoisotopic Mass: 323.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 84.2Ų

(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587267-0.05g
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide
1428124-08-6 95.0%
0.05g
$246.0 2025-03-20

(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide Related Literature

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